molecular formula C17H19NO2 B397728 4-isopropoxy-N-(4-methylphenyl)benzamide

4-isopropoxy-N-(4-methylphenyl)benzamide

Cat. No.: B397728
M. Wt: 269.34g/mol
InChI Key: UYISALVIQBGBNQ-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by an isopropoxy substituent at the para-position of the benzoyl ring and a 4-methylphenyl group attached to the amide nitrogen. Benzamides are widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry, where substituents like isopropoxy and methyl groups influence solubility, bioavailability, and target interactions .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(4-methylphenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)20-16-10-6-14(7-11-16)17(19)18-15-8-4-13(3)5-9-15/h4-12H,1-3H3,(H,18,19)

InChI Key

UYISALVIQBGBNQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparisons

The spatial arrangement of aromatic rings and substituents significantly impacts the physicochemical and biological properties of benzamides. Key comparisons include:

Compound Name Substituents (Benzoyl/Aniline) Dihedral Angle (°) Amide Group Conformation Key References
4-Methyl-N-(4-methylphenyl)benzamide 4-CH₃ / 4-CH₃ 59.6 Anti-conformation
2-Methyl-N-(4-methylphenyl)benzamide 2-CH₃ / 4-CH₃ 81.4 Syn to ortho-CH₃
4-Isopropoxy-N-(4-isopropylphenyl)benzamide 4-OCH(CH₃)₂ / 4-CH(CH₃)₂ N/A Predicted anti-conformation
4-Methoxy-N-(3-methylphenyl)benzamide 4-OCH₃ / 3-CH₃ N/A Not reported
  • Dihedral Angles : The dihedral angle between benzoyl and aniline rings varies with substituent positions. For example, 4-methyl-N-(4-methylphenyl)benzamide has a 59.6° angle, while the 2-methyl analog exhibits a larger 81.4° angle due to steric hindrance .
  • Conformational Flexibility : The anti-conformation of the amide group is common in benzamides, as seen in 4-methyl-N-(4-methylphenyl)benzamide . Electron-donating groups like isopropoxy may enhance solubility compared to methyl or methoxy groups .

Physical and Chemical Properties

Substituents influence melting points, boiling points, and density:

Compound Name Density (g/cm³) Boiling Point (°C) Solubility (Predicted) References
4-Isopropoxy-N-(4-isopropylphenyl)benzamide 1.078 365.3 Moderate in ethanol
4-Methoxy-N-(3-methylphenyl)benzamide N/A N/A High in polar solvents
  • Isopropoxy vs. Methoxy : The bulkier isopropoxy group in 4-isopropoxy-N-(4-isopropylphenyl)benzamide likely reduces crystallinity compared to smaller substituents like methoxy, as seen in 4-methoxy-N-(3-methylphenyl)benzamide .

Key Research Findings and Gaps

  • Biological Screening: The antitumor mechanisms of 4-isopropoxy-N-(4-methylphenyl)benzamide require experimental validation, building on evidence from related thiazolidinone derivatives .
  • Synthetic Routes : outlines methods for triazole derivatives, but adaptations for isopropoxy benzamides need exploration.

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